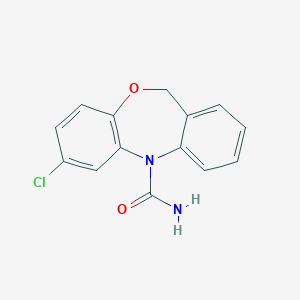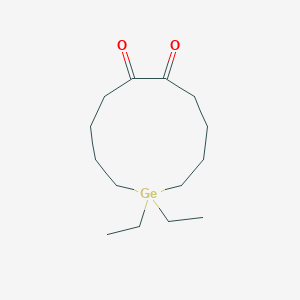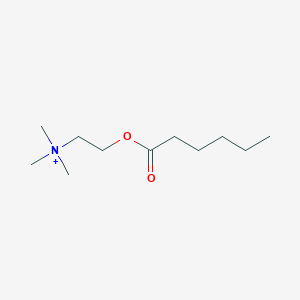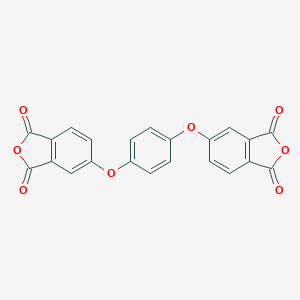
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
Vue d'ensemble
Description
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) is a crucial compound employed in pharmaceutical synthesis . It is used in the production of polyimide medications utilized in the treatment of diverse ailments, including but not limited to cancer and inflammatory conditions .
Synthesis Analysis
A series of semicrystalline polyimides based on HQDPA and different diamines, including 1,3-bis(4-aminophenoxy)benzene (TPER), 1,4-bis(4-aminophenoxy)benzene (TPEQ), 4,4′-oxydianiline (4,4′-ODA) and 4,4′-bis(4-aminophenoxy)biphenyl (BAPB), end capped with phthalic anhydride were synthesized .Molecular Structure Analysis
The molecular formula of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is C22H10O8 . The structure of this compound is intricate, which allows for the production of polyimide medications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of HQDPA-based polyimides include the polycondensation of the dianhydride with different aromatic diamines . The molecular weight of each prepolymer obtained was regulated by violating the stoichiometric .Physical And Chemical Properties Analysis
The resulting polyimides had a glass transition temperature (Tg) in the range of 203–262 °C, and exhibited good mechanical properties with tensile strengths of 53–102 MPa, tensile moduli of 2.1–3.3 GPa, and elongations at break of 1.9–16.5% . All semi-aromatic polyimide films showed high optical transparency in the visible region along with the cut-off wavelength of 369–375 nm due to the introduction of cyclohexane moiety into the main chain .Applications De Recherche Scientifique
Synthesis and Properties in Polymer Science
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride has been extensively studied in the field of polymer science. A notable application is in the synthesis of polyimides, which are known for their dynamic mechanical behavior, thermooxidative stability, stress-strain behavior, chemical resistance, and gas permeability properties (Ding et al., 1996). These polyimides are synthesized through various processes and are characterized using methods like IR, 1H-NMR spectroscopy (Sun Hui-yuan, 2007).
Gas Permeation and Permselectivity
Research has also been conducted on the gas permeability and permselectivity properties of polyimides derived from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride. These studies explore how different structural variations affect gas permeation characteristics, making them relevant for applications like gas separation technologies (Li et al., 1996; Li et al., 1997; Feng et al., 2002).
Optical and Electronic Properties
The compound has been used in the development of highly optically transparent and low color polyimide films, which are significant in the field of electronics and optics. These films have high optical transparency, low color, good thermal stability, and low dielectric constants, making them suitable for various applications in electronics (Yang et al., 2006).
Chain Conformation and Molecular Dynamics
Studies have also been conducted on the chain conformation and molecular dynamics of polyimides based on this dianhydride. These researches provide insights into the polymer's behavior in different solvents, which is crucial for understanding its processing and application potentials (Li et al., 1998).
High-Performance and Specialized Applications
The compound is also a key component in the synthesis of high-performance materials like semicrystalline polyimides, which have significant recrystallization ability, fast crystallization kinetics, excellent thermo-oxidative stability, and outstanding mechanical properties. These characteristics make them suitable for advanced engineering applications (Zhang et al., 2017).
Propriétés
IUPAC Name |
5-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O8/c23-19-15-7-5-13(9-17(15)21(25)29-19)27-11-1-2-12(4-3-11)28-14-6-8-16-18(10-14)22(26)30-20(16)24/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGUNMUUYNPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



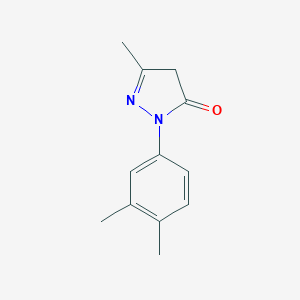
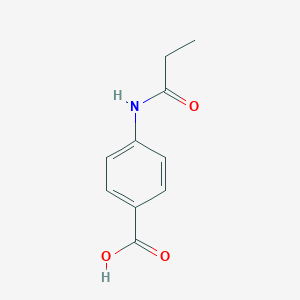
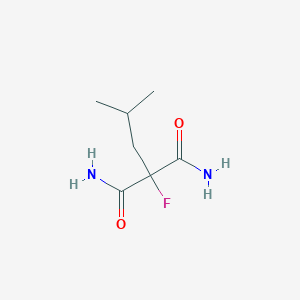
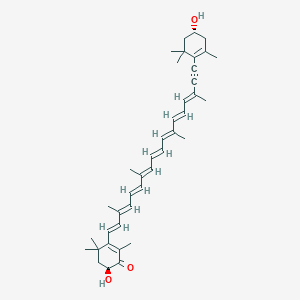
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
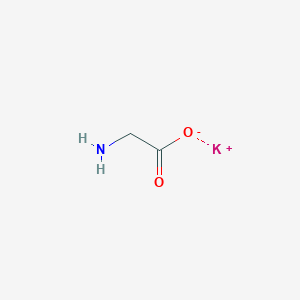


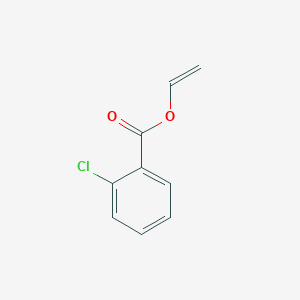
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
